6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide and imidazole derivatives under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: Compounds with similar core structures but different substituents.
Phenyl-substituted imidazoles: Compounds with phenyl groups attached to the imidazole ring.
Uniqueness
6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H12ClFN2S |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H12ClFN2S/c19-14-5-3-13(4-6-14)17-11-22-10-16(23-18(22)21-17)9-12-1-7-15(20)8-2-12/h1-8,10-11H,9H2 |
InChI Key |
JVKOGYJKMCEJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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